molecular formula C14H11ClO3 B010179 4-(3-Chloro-4-methoxyphenyl)benzoic acid CAS No. 107517-13-5

4-(3-Chloro-4-methoxyphenyl)benzoic acid

Cat. No. B010179
M. Wt: 262.69 g/mol
InChI Key: ABWLAKRFQXPGJM-UHFFFAOYSA-N
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Description

    • 4-(3-Chloro-4-methoxyphenyl)benzoic acid is a chemical compound explored in various studies for its synthesis and molecular characteristics.
  • Synthesis Analysis

    • The synthesis of compounds related to 4-(3-Chloro-4-methoxyphenyl)benzoic acid often involves complex reactions, including halomethoxylation and other multi-step processes (Yusubov, Drygunova, & Zhdankin, 2004).
    • Various methods have been developed to synthesize related compounds, utilizing different catalysts and conditions for optimal yields and purity (Zha You-gui, 2010).
  • Molecular Structure Analysis

    • The molecular structure of compounds similar to 4-(3-Chloro-4-methoxyphenyl)benzoic acid has been determined using techniques such as X-ray diffraction, revealing detailed insights into their atomic arrangements and molecular geometry (Zhao et al., 2010).
  • Chemical Reactions and Properties

    • The chemical behavior of related compounds includes reactions like halomethoxylation and rearrangements under specific conditions, demonstrating the reactivity and versatility of these molecules (Gillis & Porter, 1990).
  • Physical Properties Analysis

    • The physical properties of compounds like 4-(3-Chloro-4-methoxyphenyl)benzoic acid, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be significantly influenced by different substituents and molecular configurations (Sinha, Mandal, & Chandrasekaran, 2000).
  • Chemical Properties Analysis

    • The chemical properties, including reactivity, stability, and interactions with other molecules, are key factors in determining the suitability of these compounds for specific applications. Studies on related compounds provide insights into how molecular alterations can affect these properties (Kara, Sagdinc, & Karadayı, 2013).

Future Directions

The future directions for the use or study of “4-(3-Chloro-4-methoxyphenyl)benzoic acid” are not specified in the searched resources .

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-7-6-11(8-12(13)15)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWLAKRFQXPGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564125
Record name 3'-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methoxyphenyl)benzoic acid

CAS RN

107517-13-5
Record name 3'-Chloro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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